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Compound of Interest

3,6-dihydro-2H-pyran-4-yl
Compound Name:
triffluoromethanesulfonate

Cat. No.: B067416

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
functionalization of the dihydropyran ring system utilizing vinyl triflates as versatile coupling
partners. The methodologies described herein are central to the synthesis of complex
molecules in medicinal chemistry and materials science, enabling the introduction of a wide
array of substituents onto the dihydropyran scaffold.

Introduction

The dihydropyran ring is a privileged scaffold found in numerous natural products and
biologically active molecules. Its functionalization is a key strategy in the development of novel
therapeutic agents and functional materials. The conversion of the keto group in a
dihydropyranone to a vinyl triflate provides a highly reactive electrophile suitable for a variety of
palladium-catalyzed cross-coupling reactions. This approach allows for the stereospecific
formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions,
offering a powerful tool for late-stage diversification of complex molecular architectures.

This guide details the synthesis of a key dihydropyran vinyl triflate intermediate and its
subsequent application in several common and synthetically valuable cross-coupling reactions,
including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.
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Synthesis of 3,6-Dihydro-2H-pyran-4-yl
Trifluoromethanesulfonate

The preparation of the vinyl triflate from the corresponding ketone is the crucial first step. A

common precursor is tetrahydro-4H-pyran-4-one. The following protocol is a general guideline

for the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.

Experimental Protocol: Synthesis of Dihydropyran Vinyl
Triflate

Materials:

Tetrahydro-4H-pyran-4-one

Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh) or Triflic anhydride (Tf20)
Anhydrous tetrahydrofuran (THF)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

To a solution of a non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.)
in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a
solution of tetrahydro-4H-pyran-4-one (1.0 equiv.) in anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
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 To this solution, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in
anhydrous THF dropwise.

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
¢ Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford the desired 3,6-dihydro-2H-pyran-4-yl
trifluoromethanesulfonate.

Diagram of the Synthesis Workflow:
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Caption: Workflow for the synthesis of dihydropyran vinyl triflate.

Functionalization of Dihydropyran Vinyl Triflate via
Cross-Coupling Reactions

The prepared dihydropyran vinyl triflate is a versatile intermediate for various palladium-
catalyzed cross-coupling reactions. The following sections provide protocols and quantitative
data for several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the
dihydropyran ring and an aryl or vinyl group using a boronic acid or ester.
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Materials:

e 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
 Arylboronic acid (e.g., phenylboronic acid)

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

e Base (e.g., K2COs, Cs2C0Os3, Na2CO:s)

e Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

e Anhydrous conditions (if required by the catalyst)
Procedure:

» To a reaction vessel under an inert atmosphere, add 3,6-dihydro-2H-pyran-4-yl
trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium
catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

e Add the solvent and degas the mixture.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the
reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature and quench with water.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and concentrate
under reduced pressure.

 Purify the crude product by flash column chromatography.
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Diagram of the Suzuki-Miyaura Coupling Pathway:
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the

dihydropyran ring and a terminal alkyne.
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Materials:

e 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
o Terminal alkyne (e.g., phenylacetylene)

o Palladium catalyst (e.g., Pd(PPhs)2Clz, Pd(PPhs)a4)

e Copper(l) salt (e.g., Cul)

e Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
e Solvent (e.g., THF, DMF)

Procedure:

To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.)
and the copper(l) salt (0.05-0.10 equiv.).

» Add the solvent, followed by the base, the terminal alkyne (1.2-1.5 equiv.), and finally the
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.0 equiv.).

« Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70
°C) and monitor by TLC or GC-MS.

e Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad
of celite.

o Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
» Dry the organic layer over anhydrous MgSOa4 and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography.[1]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b067416?utm_src=pdf-body
https://www.benchchem.com/product/b067416?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra02343f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Pd
Cu(l) . .
Cataly Solven Temp Time Yield
Entry Alkyne Salt Base
st t (°C) (h) (%)
(mol%)
(mol%)
Phenyla Pd(PPh
1 cetylen 3)2Cl2 Cul (5) TEA THF 50 6 88
e 3
1- Pd(PPh
2 Cul (10) DIPA DMF 60 8 82
Hexyne  3)a (5)
Trimeth Pd(PPh
3 ylsilylac  3)2Cl2 Cul (5) TEA THF RT 12 91

etylene 3)

Diagram of the Sonogashira Coupling Pathway:
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Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction allows for the coupling of the dihydropyran vinyl triflate with an alkene to
form a substituted dihydropyran.

Materials:

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Alkene (e.g., methyl acrylate, styrene)

Palladium catalyst (e.g., Pd(OAc)z, Pd(PPhs)a4)

Phosphine ligand (e.g., PPhs, P(0o-tol)s) (if not using a pre-formed phosphine complex)

Base (e.g., EtsN, K2CO3)

Solvent (e.g., DMF, Acetonitrile)
Procedure:

» To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05
equiv.), the phosphine ligand (if needed), and the base (1.5-2.0 equiv.).

e Add the solvent, the alkene (1.1-1.5 equiv.), and the 3,6-dihydro-2H-pyran-4-yl
trifluoromethanesulfonate (1.0 equiv.).

e Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.
e Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
e Wash the combined organic layers with brine, dry over anhydrous MgSQOas, and concentrate.

 Purify the crude product by flash column chromatography.
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Diagram of the Heck Reaction Pathway:
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Caption: Catalytic cycle of the Heck reaction.

Stille Coupling

The Stille coupling involves the reaction of the dihydropyran vinyl triflate with an

organostannane reagent.
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Materials:

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Organostannane (e.g., vinyltributyltin, phenyltributyltin)

Palladium catalyst (e.g., Pd(PPhs)a)

Solvent (e.g., THF, Toluene)

Optional: Additive (e.g., LiCl)
Procedure:

o To areaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.)
and the dihydropyran vinyl triflate (1.0 equiv.).

e Add the anhydrous solvent and the organostannane (1.1-1.2 equiv.). An additive like LiCl can
be beneficial.

» Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

e Upon completion, cool the reaction and quench with saturated aqueous KF solution to
precipitate the tin byproducts.

« Filter the mixture through celite and extract the filtrate with an organic solvent.
e Wash the organic layer with brine, dry over anhydrous MgSQOas, and concentrate.

 Purify the crude product by flash column chromatography.
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Conclusion

The functionalization of the dihydropyran ring via its vinyl triflate derivative is a robust and
versatile strategy for the synthesis of a diverse range of substituted dihydropyrans. The
protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Heck, and Stille
couplings provide a solid foundation for researchers to explore the chemical space around this
important heterocyclic core. The mild reaction conditions and broad functional group tolerance
of these palladium-catalyzed reactions make them highly valuable tools in modern organic
synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b067416#functionalization-of-dihydropyran-ring-via-vinyl-triflate
https://www.benchchem.com/product/b067416#functionalization-of-dihydropyran-ring-via-vinyl-triflate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

